2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)5-10-7-12-4-3-9(10)6-11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
GBJZWNHJHGZAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Pyridin-4-yl)acetic Acid Derivatives
A foundational step is the preparation of 2-(pyridin-4-yl)acetic acid or related esters, which serve as key intermediates.
- Method via Ethyl 2-cyano-2-(pyridin-4-yl)acetate :
According to a Chinese patent (CN103483244A), ethyl 2-cyano-2-(pyridin-4-yl)acetate is synthesized by reacting 4-chloropyridine hydrochloride with ethyl cyanoacetate under heating (60–90 °C) for 120–180 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, extraction with ethyl acetate and drying over anhydrous sodium sulfate yields the ester intermediate with yields ranging from 78.2% to 89.8%.
The ester can subsequently be hydrolyzed to the corresponding acetic acid derivative.
Key Data from Embodiments:
| Embodiment | Temp (°C) | Reaction Time (min) | Yield (%) | 1H NMR (400 MHz, CDCl3) Chemical Shifts (δ ppm) |
|---|---|---|---|---|
| 1 | 60 | 170 | 87.5 | 4.136 (s, 2H), 7.086–7.101 (d, 2H), 8.257–8.396 (d, 2H) |
| 2 | 80 | 160 | 89.8 | Similar to Embodiment 1 |
| 3 | 60 | 140 | 86.4 | Similar to Embodiment 1 |
| 4 | 90 | 120 | 85.9 | Similar to Embodiment 1 |
| 5 | 70 | 170 | 78.2 | Similar to Embodiment 1 |
This method provides a robust route to the pyridine-acetic acid framework with good reproducibility and high purity.
Final Functionalization to Acetic Acid
Once the pyridine ring is substituted appropriately, the acetic acid moiety at the 4-position can be introduced or revealed by:
- Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions.
- Oxidation of corresponding aldehyde or nitrile intermediates.
- Condensation reactions involving glycine derivatives, as seen in related pyridine-acetic acid syntheses.
Representative Synthetic Route (Hypothetical Consolidation)
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate | 4-chloropyridine hydrochloride + ethyl cyanoacetate, 60–90 °C, 2–3 h | 78–90% | TLC monitoring, extraction with ethyl acetate, drying |
| 2 | Alkylation at 3-position with 2-methylpropyl group | Pd-catalyzed Suzuki/Negishi coupling or nucleophilic substitution | Variable | Requires organometallic reagents or alkyl halides |
| 3 | Hydrolysis of ester to acid | Acidic or basic hydrolysis | High | Produces 2-[3-(2-methylpropyl)pyridin-4-yl]acetic acid |
| 4 | Purification | Crystallization or chromatography | — | Confirm structure by NMR, IR, MS |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
Proton NMR signals for the methylene group adjacent to the pyridine ring typically appear around δ 4.1 ppm (singlet), with aromatic protons showing doublets between δ 7.0 and 8.4 ppm.Infrared Spectroscopy (IR):
Characteristic carboxylic acid C=O stretch observed near 1700 cm⁻¹.Mass Spectrometry (MS):
Confirms molecular weight and fragmentation pattern consistent with the target compound.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Starting material | 4-Chloropyridine hydrochloride or vinyl triflates of pyridine |
| Key intermediates | Ethyl 2-cyano-2-(pyridin-4-yl)acetate |
| Alkylation method | Pd-catalyzed cross-coupling or nucleophilic substitution |
| Reaction conditions | 60–90 °C, 2–3 hours for ester formation; variable for alkylation |
| Yields | 78–90% for ester intermediate; overall yield depends on alkylation efficiency |
| Purification | Extraction, drying, crystallization |
| Characterization | 1H NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid:
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties
| Compound Name | Molecular Weight | log P<sup>a</sup> | pKa (Acetic Acid)<sup>b</sup> | Aqueous Solubility (mg/mL)<sup>c</sup> |
|---|---|---|---|---|
| This compound | 207.23 | 2.5 | ~3.8 | 0.15 |
| Ibufenac | 206.28 | 3.1 | ~4.2 | 0.08 |
| Pyridine-4-acetic acid | 137.14 | 0.9 | ~2.7 | 5.6 |
| (4-Pyridin-4-yl-phenyl)-acetic acid | 229.24 | 1.8 | ~3.5 | 0.45 |
<sup>a</sup>log P (octanol-water partition coefficient) predicted using fragment-based methods. <sup>b</sup>pKa estimated based on electronic effects of substituents. <sup>c</sup>Solubility predicted using Abraham solvation parameters.
Key Observations:
Pyridine vs. Benzene Core :
- The pyridine ring in the target compound increases the acidity of the acetic acid group (predicted pKa ~3.8) compared to ibufenac (pKa ~4.2) due to the electron-withdrawing nitrogen atom .
- The benzene ring in ibufenac confers higher lipophilicity (log P 3.1 vs. 2.5), likely enhancing membrane permeability but reducing solubility .
Role of the Isobutyl Group :
- The 3-isobutyl substituent in the target compound contributes to its moderate log P (2.5), balancing lipophilicity and solubility. Its absence in pyridine-4-acetic acid results in significantly lower log P (0.9) and higher solubility (5.6 mg/mL) .
Extended Conjugation Effects :
- (4-Pyridin-4-yl-phenyl)-acetic acid’s biphenyl system reduces solubility (0.45 mg/mL) compared to the target compound, highlighting the trade-off between conjugation length and hydrophilicity .
Biological Activity
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring substituted with a 2-methylpropyl group and an acetic acid moiety. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves the inhibition of bacterial enzymes crucial for cell viability.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. In particular, it was noted that certain modifications to related structures resulted in enhanced antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural features demonstrated low IC50 values, indicating potent activity against the parasite .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:
| Compound | Substituent | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1 | Methyl | 0.81 | Antibacterial |
| 2 | Ethyl | 0.29 | Antiparasitic |
| 3 | Propyl | 0.15 | Antiparasitic |
These findings suggest that small changes in the substituents can significantly affect the potency and selectivity of the compounds.
Case Study 1: Antimicrobial Efficacy
In a study focused on novel pyridine derivatives, researchers synthesized a series of compounds based on the pyridine scaffold. One derivative exhibited an IC50 of 0.29 µM against S. aureus, demonstrating substantial antibacterial activity without significant cytotoxicity to human cells . This highlights the potential for developing safer antimicrobial agents derived from pyridine structures.
Case Study 2: Antiparasitic Mechanisms
Another investigation assessed the antiparasitic efficacy of related compounds against P. falciparum. The study revealed that specific modifications increased selectivity indices significantly, suggesting that these derivatives could serve as effective treatments for malaria . The results underscore the importance of structural optimization in enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
